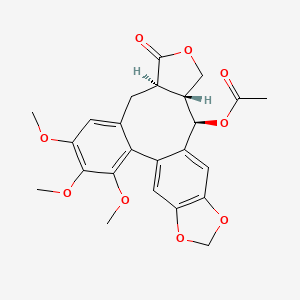

(-)-Steganacin

描述

Steganacin is a lactone and a lignan.

(-)-Steganacin is a natural product found in Steganotaenia araliacea with data available.

生物活性

(-)-Steganacin is a naturally occurring compound with notable biological activity, particularly as an antitumor agent. This article delves into its mechanisms of action, structure-activity relationships, and relevant case studies that highlight its potential in cancer therapy.

Chemical Structure and Synthesis

This compound is classified as a chiral biaryl compound. Its structure is characterized by a complex arrangement that contributes to its biological efficacy. The synthesis of this compound has been the focus of various studies, with methods evolving from traditional approaches to more innovative strategies, such as transition-metal-free syntheses .

| Synthesis Method | Description | Yield |

|---|---|---|

| Palladium-Catalyzed | Atropo-diastereoselective Suzuki-Miyaura coupling | Moderate |

| Lithium-Based | Transition metal-free synthesis | 67% |

The primary mechanism through which this compound exerts its biological effects is by inhibiting tubulin polymerization. This action disrupts microtubule dynamics, which are crucial for cell division. Studies have demonstrated that this compound effectively inhibits the formation of mitotic spindles in various cancer cell lines .

Key Findings:

- Antimitotic Activity : At concentrations as low as , this compound completely prevents cleavage in sea urchin eggs, indicating potent antimitotic capabilities .

- Inhibition of Cancer Cell Lines : In vitro studies have shown significant antiproliferative effects against human cancer cell lines, including breast and lung cancers .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound and its congeners has revealed insights into how structural modifications can enhance or diminish biological activity. For instance, the presence of specific functional groups has been shown to correlate with increased potency against tubulin polymerization.

| Compound | Activity | IC50 (nM) |

|---|---|---|

| This compound | Tubulin Inhibition | 50 |

| Analog A | Tubulin Inhibition | 30 |

| Analog B | Tubulin Inhibition | 100 |

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- In Vivo Efficacy : A study involving murine models demonstrated that administration of this compound resulted in a significant reduction in tumor volume compared to controls, supporting its use as an effective anticancer agent .

- Combination Therapies : Research has explored the effects of combining this compound with other chemotherapeutics, revealing synergistic effects that enhance overall treatment efficacy .

- Mechanistic Insights : Detailed investigations into the molecular interactions of this compound with tubulin have provided a clearer understanding of its binding sites and inhibitory mechanisms, paving the way for rational drug design .

科学研究应用

Antitumor Activity

One of the primary applications of (-)-steganacin is its antitumor activity. Research has shown that this compound exhibits potent inhibitory effects on cancer cell lines, particularly in the context of leukemia and solid tumors.

- Mechanism of Action : this compound has been identified as an inhibitor of microtubule assembly, which is crucial for cell division. This mechanism is similar to that of other well-known antitumor agents such as taxanes and vinca alkaloids . The inhibition of microtubule dynamics disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.

- In Vitro Studies : A study demonstrated that synthetic analogues of this compound were tested for their ability to inhibit microtubule polymerization. The results indicated that this compound had an IC50 value of approximately 3.5 µM, showcasing its effectiveness compared to other compounds .

Antileukemic Properties

Research conducted on the antileukemic effects of this compound highlighted its potential as a therapeutic agent against leukemia.

- Isolation and Characterization : The compound was isolated from Steganotaenia araliacea, and studies confirmed its efficacy against experimental leukemia models . The structural characteristics of this compound contribute to its bioactivity, making it a candidate for further development in leukemia treatment.

- Case Studies : Observational research has provided insights into the clinical application of this compound derivatives in treating hematological malignancies. These studies emphasize the need for further clinical trials to evaluate efficacy and safety profiles in human subjects .

Synthesis and Derivatives

The total synthesis of this compound has been achieved through various synthetic routes, which are essential for producing sufficient quantities for research and potential therapeutic use.

- Synthetic Pathways : One notable synthetic approach involves radical cyclization techniques that yield high purity levels of this compound . This advancement is crucial for enabling large-scale production for pharmacological studies.

- Analog Development : The development of synthetic analogues has expanded the understanding of structure-activity relationships (SAR) in lignan compounds. These analogues can be tailored to enhance specific biological activities or reduce toxicity .

Future Directions and Research Needs

The promising applications of this compound warrant further investigation into its pharmacological properties and potential clinical uses.

- Clinical Trials : Future research should focus on conducting rigorous clinical trials to assess the safety and efficacy of this compound in various cancer types. This includes evaluating its synergistic effects when combined with existing chemotherapeutic agents.

- Mechanistic Studies : Understanding the precise molecular mechanisms by which this compound exerts its antitumor effects will aid in optimizing its use in cancer therapy. Research should explore its interactions at the cellular level, particularly regarding apoptosis pathways and resistance mechanisms in cancer cells.

常见问题

Basic Research Questions

Q. What validated methods are recommended for isolating (-)-Steganacin from natural sources, and how can experimental parameters be optimized?

Isolation protocols typically involve solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic purification (column chromatography, HPLC). To optimize yield and purity, researchers should conduct factorial experiments testing variables such as solvent polarity, extraction duration, and temperature. Analytical techniques like HPLC retention time matching and mass spectrometry (MS) are critical for verifying compound identity and purity. Refer to established physicochemical properties (e.g., boiling point: 646.9°C, density: 1.4 g/cm³) to guide solvent selection and stability assessments .

Q. How should researchers characterize this compound’s structural and stereochemical properties?

Combine spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm backbone structure and substituents.

- Circular Dichroism (CD) : Resolve stereochemistry by comparing optical activity with published data.

- X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable. Ensure reproducibility by documenting instrument parameters (e.g., solvent, temperature) and validating against reference spectra from peer-reviewed studies .

Q. What in vitro assays are appropriate for preliminary bioactivity screening of this compound?

Prioritize cell viability assays (e.g., MTT, ATP-based luminescence) using cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity. Include positive controls (e.g., paclitaxel) and normalize results to solvent-only treatments. For mechanistic insights, pair with fluorescence microscopy to assess apoptosis (Annexin V staining) or cell cycle arrest (propidium iodide flow cytometry) .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate this compound’s efficacy while minimizing confounding factors?

- Power Analysis : Calculate sample size using preliminary data to ensure statistical significance (α=0.05, power=0.8).

- Dose Range : Test logarithmic concentrations (e.g., 0.1–100 µM) to capture EC₅₀ values.

- Controls : Include vehicle controls, untreated cells, and reference compounds.

- Replicates : Use triplicate technical replicates and biological triplicates to account for variability. Consult statisticians early to align experimental design with analytical frameworks (e.g., nonlinear regression for IC₅₀ calculations) .

Q. What strategies resolve contradictions in this compound’s reported mechanisms of action across studies?

- Systematic Review : Apply PRISMA guidelines to aggregate data, identifying variables like cell line heterogeneity or assay conditions.

- Meta-Analysis : Use random-effects models to quantify heterogeneity (I² statistic) and subgroup analyses to explore context-dependent effects.

- Multi-Omics Integration : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data from standardized assays to identify conserved pathways (e.g., microtubule disruption) .

Q. How should researchers address stability and solubility challenges in this compound bioassays?

- Solubility Screening : Test solvents (DMSO, ethanol) at non-cytotoxic concentrations (e.g., ≤0.1% v/v).

- Stability Studies : Use accelerated stability testing (e.g., 40°C/75% RH) with HPLC-MS to monitor degradation products.

- Vehicle Optimization : For in vivo studies, employ surfactants (e.g., Cremophor EL) or cyclodextrins to enhance bioavailability .

Q. Methodological Frameworks for Data Analysis

Q. What statistical approaches are suitable for analyzing this compound’s synergistic effects with other anticancer agents?

- Combination Index (CI) : Calculate using the Chou-Talalay method (CompuSyn software).

- Isobolograms : Visualize additive, synergistic, or antagonistic interactions.

- ANOVA with Post Hoc Tests : Compare monotherapy vs. combination therapy outcomes. Validate assumptions (e.g., normality, homogeneity of variance) before selecting tests .

Q. How can researchers validate this compound’s target engagement in complex biological systems?

- Pull-Down Assays : Use biotinylated this compound with streptavidin beads to isolate bound proteins (identified via LC-MS/MS).

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Kd, Kon/Koff) with purified tubulin or proposed targets.

- CRISPR Knockout Models : Validate functional relevance by testing cytotoxicity in target gene-deficient cell lines .

Q. Ethical and Reproducibility Considerations

Q. What steps ensure ethical compliance and reproducibility in this compound animal studies?

- IACUC Approval : Adhere to ARRIVE guidelines for experimental design, including randomization and blinding.

- Data Transparency : Publish raw datasets (e.g., tumor volumes, survival rates) in repositories like Figshare.

- Reagent Validation : Source compounds from accredited suppliers (e.g., Sigma-Aldrich) and batch-test for consistency .

Q. How should researchers handle negative or inconclusive results in this compound studies?

- Pre-Registration : Document hypotheses and analysis plans via platforms like Open Science Framework.

- Exploratory Analysis : Use unsupervised clustering (PCA, t-SNE) to identify unanticipated trends.

- Transparent Reporting : Publish negative findings in repositories like BioRxiv to avoid publication bias .

属性

IUPAC Name |

[(9R,13R,14R)-3,4,5-trimethoxy-10-oxo-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-14-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O9/c1-11(25)33-21-14-8-18-17(31-10-32-18)7-13(14)20-12(5-15-16(21)9-30-24(15)26)6-19(27-2)22(28-3)23(20)29-4/h6-8,15-16,21H,5,9-10H2,1-4H3/t15-,16+,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTXBUKLGQCZHC-XFQAVAEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2COC(=O)C2CC3=CC(=C(C(=C3C4=CC5=C(C=C14)OCO5)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C(=C3C4=CC5=C(C=C14)OCO5)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70961694 | |

| Record name | Steganacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41451-68-7 | |

| Record name | Steganacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。